molecular formula C10H12F3NO B1531312 1,1,1-Trifluoro-3-[(4-methylphenyl)amino]propan-2-ol CAS No. 1344007-30-2

1,1,1-Trifluoro-3-[(4-methylphenyl)amino]propan-2-ol

Cat. No.: B1531312
CAS No.: 1344007-30-2
M. Wt: 219.2 g/mol
InChI Key: RAHSTURAOZGUSR-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-[(4-methylphenyl)amino]propan-2-ol ( 1344007-30-2) is a specialized organic compound with the molecular formula C 10 H 12 F 3 NO and a molecular weight of 219.20 g/mol . This biochemical reagent features a trifluoromethyl group and a propan-2-ol backbone substituted with a (4-methylphenyl)amino moiety, making it a valuable intermediate in medicinal chemistry and drug discovery research. The structural motif of trifluoromethyl groups is of significant interest in pharmaceutical development due to its ability to enhance metabolic stability, lipophilicity, and bioavailability of lead compounds. Researchers utilize this compound as a key synthetic building block for the development of novel therapeutic agents, particularly in exploring structure-activity relationships. The presence of both hydrogen bond donor and acceptor sites in its molecular structure facilitates potential interactions with biological targets. Compounds with similar 1,1,1-trifluoro-3-aminopropan-2-ol scaffolds have been investigated in patent literature for various biological activities . This product is specifically designed for laboratory research applications in chemical biology and drug discovery contexts. It is supplied as a high-purity material suitable for synthetic organic chemistry, including potential use in solid-phase synthesis methodologies . This product is For Research Use Only. Not for human or animal diagnostic or therapeutic use.

Properties

IUPAC Name

1,1,1-trifluoro-3-(4-methylanilino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c1-7-2-4-8(5-3-7)14-6-9(15)10(11,12)13/h2-5,9,14-15H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHSTURAOZGUSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of Cyanohydrins Derived from Trifluoromethyl Ketones

  • Process: Trifluoromethyl ketones are converted into cyanohydrins by reaction with cyanide sources such as potassium/sodium cyanide or trimethylsilyl cyanide (TMS-CN). The cyanohydrins are then reduced, typically by catalytic hydrogenation (e.g., Raney-Ni) or hydride reagents (e.g., LiAlH4), to yield β-amino-α-trifluoromethyl alcohols.

  • Example: Hexafluoroacetone reacts with cyanide to form a cyanohydrin intermediate, which upon hydrogenolysis yields the amino alcohol in approximately 75% yield.

  • Advantages: This method allows access to a variety of trifluoromethylated amino alcohols with good yields and can be adapted for different trifluoromethyl ketones.

Step Reagents/Conditions Outcome
1 Trifluoromethyl ketone + KCN/TMS-CN Cyanohydrin intermediate
2 Reduction with Raney-Ni or LiAlH4 β-Amino-α-trifluoromethyl alcohol

Henry Reaction and Subsequent Reduction of β-Nitro Alcohols

  • Process: The Henry reaction (nitroaldol reaction) involves the base-catalyzed addition of nitroalkanes to trifluoromethyl ketones or fluoral, producing β-nitro alcohols. These intermediates are then reduced (e.g., Raney-Ni/H2 or Pd/C hydrogenation) to the corresponding β-amino alcohols.

  • Example: Fluoral hydrate reacts with nitromethane under K2CO3 catalysis to form trifluoromethyl β-nitro alcohol, which is subsequently reduced to the amino alcohol without defluorination.

  • Stereochemical Control: Chiral lanthanide(III) complexes have been employed to induce enantioselectivity in the Henry reaction, achieving enantiomeric excesses (ee) up to 98%.

Step Reagents/Conditions Outcome
1 Trifluoromethyl ketone + nitroalkane + base β-Nitro alcohol intermediate
2 Reduction with Raney-Ni/H2 or Pd/C β-Amino-α-trifluoromethyl alcohol

Reduction of α-Aminoalkyl Trifluoromethyl Ketones

  • Process: α-Aminoalkyl trifluoromethyl ketones are synthesized often via the Dakin–West reaction from α-amino acid derivatives and then reduced to β-amino alcohols using hydride reagents such as NaBH4.

  • Example: N-Benzyl-N-(methoxycarbonyl)-α-amino acids are converted to trifluoromethyl ketones, which upon NaBH4 reduction yield syn-configured β-amino alcohols.

  • Additional Notes: Cyclization side products like 1,3-oxazolidin-2-ones may form; conditions must be optimized to favor amino alcohol formation.

Step Reagents/Conditions Outcome
1 α-Amino acid derivative + trifluoroacetic anhydride α-Aminoalkyl trifluoromethyl ketone
2 Reduction with NaBH4 in ethanol β-Amino-α-trifluoromethyl alcohol (syn-isomer)

Nucleophilic Trifluoromethylation of α-Amino Aldehydes

  • Process: α-Amino aldehydes react with trifluoromethyltrimethylsilane (TMS-CF3) to form β-amino-α-trifluoromethyl alcohols with high diastereoselectivity, favoring the anti-isomer. The syn-isomer can be accessed through subsequent oxidation and reduction steps.

  • Example: N,N-Dibenzyl derivatives undergo diastereoselective trifluoromethylation, with the possibility of stereochemical inversion via Swern oxidation and reduction.

Step Reagents/Conditions Outcome
1 α-Amino aldehyde + TMS-CF3 β-Amino-α-trifluoromethyl alcohol (anti-isomer)
2 Swern oxidation + reduction β-Amino-α-trifluoromethyl alcohol (syn-isomer)

Ring-Opening of Trifluoromethyloxiranes with Amines

  • Process: Trifluoromethyloxiranes undergo regioselective nucleophilic ring opening with secondary amines or azides, followed by reduction and protection steps to yield β-amino-α-trifluoromethyl alcohols.

  • Example: Reaction of 2-ethoxy-2-trifluoromethyloxirane with secondary amines followed by NaBH4 reduction affords syn-isomers with high stereoselectivity. Azide ring opening followed by reduction and Boc protection yields mixtures favoring syn-isomers.

Step Reagents/Conditions Outcome
1 Trifluoromethyloxirane + secondary amine Aminoketone intermediate
2 Reduction with NaBH4 β-Amino-α-trifluoromethyl alcohol (syn-isomer)
3 Optional protection (e.g., Boc) Protected β-amino alcohol

Summary Table of Preparation Methods

Method Key Reagents/Conditions Stereochemical Outcome Typical Yield Range Notes
Cyanohydrin Reduction Trifluoromethyl ketone + KCN/TMS-CN; Raney-Ni or LiAlH4 Racemic or diastereoselective ~70-80% Toxic cyanide reagents; versatile
Henry Reaction + Reduction Trifluoromethyl ketone + nitroalkane + base; Pd/C or Raney-Ni reduction Enantioselective with chiral catalysts Moderate to good Allows enantioselective synthesis
Reduction of α-Aminoalkyl Ketones α-Amino acid derivatives + TFAA; NaBH4 reduction Diastereoselective (syn) Good Possible side product formation
Nucleophilic Trifluoromethylation α-Amino aldehydes + TMS-CF3; Swern oxidation for syn Diastereoselective (anti/syn) Good Allows stereochemical control
Ring-Opening of Trifluoromethyloxiranes Trifluoromethyloxirane + amines/azides; NaBH4 reduction High syn selectivity Good Useful for complex amino alcohols

Research Findings and Considerations

  • Stereochemistry: The stereochemical outcome is crucial for biological activity. Methods employing chiral catalysts or reagents (e.g., chiral lanthanide complexes, enantiopure amines) can achieve high enantiomeric excesses.

  • Functional Group Compatibility: The presence of the trifluoromethyl group influences reactivity and selectivity, often enhancing stability and bioactivity but requiring careful choice of reaction conditions to avoid defluorination.

  • Safety and Environmental Aspects: Use of toxic cyanide reagents in cyanohydrin formation demands strict safety protocols. Alternative reagents like TMS-CN offer safer handling.

  • Scale-Up Potential: Hydrogenation and hydride reductions are scalable, but stereoselective methods involving chiral catalysts may require optimization for industrial application.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-[(4-methylphenyl)amino]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield trifluoromethyl ketones, while reduction of the amino group can produce various amines .

Scientific Research Applications

1,1,1-Trifluoro-3-[(4-methylphenyl)amino]propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-3-[(4-methylphenyl)amino]propan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molecular Weight Key Feature Reference
Target Compound 4-Methylphenylamino C10H11F3NO 221.19* Secondary alcohol, primary amine -
1,1,1-Trifluoro-3-[4-(trifluoromethoxy)phenyl]propan-2-ol 4-Trifluoromethoxyphenyl C10H9F6NO 273.18 Electron-withdrawing group
1,1,1-Trifluoro-3-(naphthalen-2-yl)propan-2-ol Naphthalen-2-yl C13H11F3O 240.22 Bulky aromatic
1,1,1-Trifluoro-3-[(4-methylpyrimidin-2-yl)sulfanyl]propan-2-ol 4-Methylpyrimidin-2-yl C9H9F3N2OS 256.24 Heteroaromatic sulfanyl

*Calculated using –7.

Biological Activity

1,1,1-Trifluoro-3-[(4-methylphenyl)amino]propan-2-ol (CAS No. 1344007-30-2) is a fluorinated compound that has garnered interest due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacokinetic properties of organic molecules, often leading to increased potency and selectivity in biological systems. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

The molecular formula of 1,1,1-trifluoro-3-[(4-methylphenyl)amino]propan-2-ol is C10H12F3N. The trifluoromethyl group contributes significantly to the compound's lipophilicity and metabolic stability.

PropertyValue
Molecular Weight202.173 g/mol
Density1.2 g/cm³
Boiling Point207.75 °C at 760 mmHg
Flash Point93.24 °C

Antimicrobial Activity

Recent studies have demonstrated that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. The biological activity of 1,1,1-trifluoro-3-[(4-methylphenyl)amino]propan-2-ol was evaluated against various bacterial strains.

Case Study: Antimicrobial Evaluation
A study assessed the antimicrobial efficacy of this compound against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using broth microdilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32

The results indicated that the compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus, which is notable given the increasing resistance to conventional antibiotics.

The mechanism by which 1,1,1-trifluoro-3-[(4-methylphenyl)amino]propan-2-ol exerts its antimicrobial effects may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways. The presence of the trifluoromethyl group is hypothesized to enhance membrane permeability, allowing for greater intracellular accumulation and subsequent inhibition of essential bacterial functions.

Research Findings

Further research has focused on the structure-activity relationship (SAR) of similar compounds containing trifluoromethyl groups. A comparative analysis revealed that modifications in the phenyl ring could significantly alter biological activity.

Table: Structure-Activity Relationship Insights

Compound StructureActivity Level
Trifluoromethyl at para positionHigh
Trifluoromethyl at ortho positionModerate
No trifluoromethyl groupLow

These findings suggest that the positioning of functional groups is critical for optimizing antimicrobial efficacy.

Q & A

Q. Table 1: Reaction Condition Optimization

ParameterOptimal RangeImpact on Yield
Temperature60–80°CReduces byproducts
CatalystPd(OAc)₂Increases regioselectivity
SolventDMFEnhances intermediate solubility

How can contradictory results in biological activity assays involving this compound be resolved?

Category: Advanced
Methodological Answer:
Contradictions may arise from variability in assay conditions:

  • pH Sensitivity: Adjust buffer systems (e.g., pH 7.4 for enzyme assays) to stabilize the compound’s amino and hydroxyl groups .
  • Temperature Control: Use thermostated equipment (±0.5°C) to prevent thermal degradation .
  • Replicate Design: Perform triplicate runs with internal controls (e.g., known enzyme inhibitors) to validate reproducibility .

What spectroscopic techniques are most effective for structural characterization?

Category: Basic
Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from the trifluoromethyl and aromatic groups .
  • IR Spectroscopy: Identify hydroxyl (3300 cm⁻¹) and amino (3450 cm⁻¹) stretches to confirm functional groups .
  • Mass Spectrometry (HRMS): Use ESI+ mode to detect [M+H]⁺ ions and verify molecular weight (±0.001 Da) .

What advanced methods elucidate this compound’s interaction with biological targets?

Category: Advanced
Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize target enzymes on sensor chips to measure binding kinetics (KD, kon/koff) .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of receptor-ligand interactions .
  • Cryo-EM: Resolve binding conformations at near-atomic resolution for structure-based drug design .

How can analytical methods ensure purity for pharmacological studies?

Category: Basic
Methodological Answer:

  • HPLC: Use a C18 column (ACN/water gradient) to separate impurities; validate with ≥95% purity threshold .
  • Chiral Chromatography: Resolve enantiomers using amylose-based columns if stereoisomers are present .
  • Elemental Analysis: Confirm C, H, N, F content (±0.3% theoretical) to verify stoichiometry .

What mechanistic pathways explain unexpected byproducts during synthesis?

Category: Advanced
Methodological Answer:

  • Kinetic Studies: Monitor intermediates via in-situ IR to identify branching pathways (e.g., over-alkylation) .
  • Isotopic Labeling: Use ¹⁸O-water to trace hydroxyl group origins in hydrolysis side reactions .
  • Computational Modeling (DFT): Simulate transition states to predict competing reaction routes .

How can purification challenges due to polar impurities be addressed?

Category: Basic
Methodological Answer:

  • Flash Chromatography: Use silica gel with EtOAc/hexane (3:7) to separate polar byproducts .
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to enhance crystal lattice selectivity .

What substituent effects enhance this compound’s bioactivity in SAR studies?

Category: Advanced
Methodological Answer:

  • Electron-Withdrawing Groups (F, CF₃): Improve metabolic stability by reducing CYP450 oxidation .
  • Methoxy vs. Methyl: Methoxy increases solubility but may reduce membrane permeability .

Q. Table 2: Substituent Impact on Bioactivity

SubstituentLogPSolubility (mg/mL)IC₅₀ (μM)
-CF₃2.10.512.3
-OCH₃1.81.28.7

How can stability issues under physiological conditions be mitigated?

Category: Advanced
Methodological Answer:

  • Lyophilization: Formulate as a lyophilized powder to prevent hydrolysis in aqueous buffers .
  • Prodrug Design: Mask the hydroxyl group with acetyl-protected analogs to enhance shelf life .

What computational tools predict this compound’s reactivity in novel reactions?

Category: Advanced
Methodological Answer:

  • Molecular Dynamics (MD): Simulate solvation effects to predict nucleophilic attack sites .
  • Machine Learning: Train models on PubChem data to forecast reaction outcomes (e.g., yield, selectivity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1-Trifluoro-3-[(4-methylphenyl)amino]propan-2-ol
Reactant of Route 2
Reactant of Route 2
1,1,1-Trifluoro-3-[(4-methylphenyl)amino]propan-2-ol

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